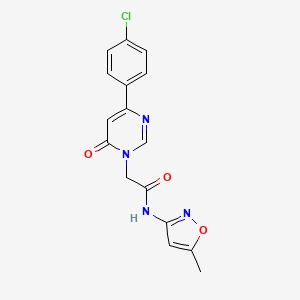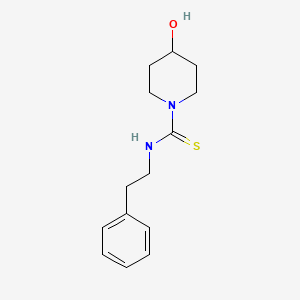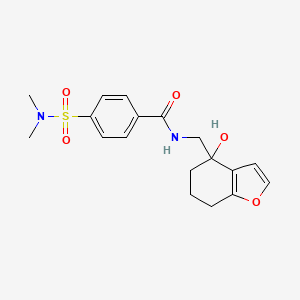![molecular formula C7H14ClN3O B2671219 [1-(2-Methoxyethyl)-1H-imidazol-4-yl]methanamine hydrochloride CAS No. 1992989-02-2](/img/no-structure.png)
[1-(2-Methoxyethyl)-1H-imidazol-4-yl]methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[1-(2-Methoxyethyl)-1H-imidazol-4-yl]methanamine hydrochloride” is a chemical compound with the empirical formula C7H13ClN2O2 and a molecular weight of 192.64 . It is a solid in form . The IUPAC name for this compound is (1-(2-methoxyethyl)-1H-imidazol-5-yl)methanamine hydrochloride .
Synthesis Analysis
The synthesis of imidazole compounds, which includes “this compound”, was first achieved by Heinrich Debus in 1858. The process involved the reaction of glyoxal and formaldehyde in ammonia . This method, despite producing relatively low yields, is still used to create C-substituted imidazoles .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string OCC1=CN=CN1CCOC.[H]Cl . The InChI code for this compound is 1S/C7H12N2O2.ClH/c1-11-3-2-9-6-8-4-7(9)5-10;/h4,6,10H,2-3,5H2,1H3;1H .Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 192.64 and an empirical formula of C7H13ClN2O2 .Scientific Research Applications
Corrosion Inhibition :
- Imidazole derivatives, including those with methoxy groups, have been explored for their corrosion inhibition properties. One study demonstrated that such derivatives could effectively inhibit corrosion in acidic solutions, with particular emphasis on their adsorption behavior and surface interactions (Prashanth et al., 2021).
Biological Activity :
- Imidazole-based compounds have been studied for their antimicrobial and antifungal activities. For instance, a research paper highlighted the synthesis of imidazole derivatives and their evaluation against various bacterial and fungal strains, indicating potential biomedical applications (al-Hakimi et al., 2020).
- Another study synthesized novel imidazole derivatives and assessed their antimicrobial activities, further demonstrating the biological relevance of such compounds (Maheta et al., 2012).
Fluorescence and Optical Properties :
- Imidazole derivatives, especially those substituted with methoxy groups, have been synthesized and studied for their fluorescence properties. This research is crucial for developing new fluorescent materials and understanding the structure-property relationships in these compounds (Kundu et al., 2019).
Synthesis and Characterization :
- The synthesis and characterization of novel imidazole derivatives have been a focus of research, highlighting the diverse applications and properties of these compounds in various fields. This includes studies on their synthesis pathways, structural analysis, and potential applications (Ramanathan, 2017).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for [1-(2-Methoxyethyl)-1H-imidazol-4-yl]methanamine hydrochloride involves the reaction of 2-methoxyethylamine with 4-chloro-1H-imidazole, followed by reduction of the resulting intermediate with sodium borohydride and quaternization with methyl iodide.", "Starting Materials": [ "2-methoxyethylamine", "4-chloro-1H-imidazole", "sodium borohydride", "methyl iodide", "hydrochloric acid", "water", "organic solvents" ], "Reaction": [ "Step 1: 2-methoxyethylamine is reacted with 4-chloro-1H-imidazole in the presence of a base such as sodium hydroxide or potassium carbonate to form the intermediate [1-(2-Methoxyethyl)-1H-imidazol-4-yl]methanamine.", "Step 2: The intermediate is then reduced with sodium borohydride in a suitable solvent such as ethanol or methanol to form the corresponding amine.", "Step 3: The amine is then quaternized with methyl iodide in the presence of a base such as potassium carbonate to form the final product [1-(2-Methoxyethyl)-1H-imidazol-4-yl]methanamine hydrochloride.", "Step 4: The product is isolated by filtration or precipitation and purified by recrystallization from a suitable solvent such as water or ethanol." ] } | |
CAS No. |
1992989-02-2 |
Molecular Formula |
C7H14ClN3O |
Molecular Weight |
191.66 |
IUPAC Name |
[1-(2-methoxyethyl)imidazol-4-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C7H13N3O.ClH/c1-11-3-2-10-5-7(4-8)9-6-10;/h5-6H,2-4,8H2,1H3;1H |
InChI Key |
DRZKIHHPWWQUGE-UHFFFAOYSA-N |
SMILES |
COCCN1C=C(N=C1)CN.Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2671136.png)
![N-[(5-Fluoro-2-nitrophenyl)methyl]acetamide](/img/structure/B2671138.png)

![2-[5-(1-benzofuran-2-yl)-2H-1,2,3,4-tetrazol-2-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2671143.png)

![(3aR,4R,5aS,6S,9aR,9bS)-4,6-dihydroxy-5a,9-dimethyl-3-methylidene-4,5,6,7,9a,9b-hexahydro-3aH-benzo[g][1]benzofuran-2-one](/img/structure/B2671147.png)


![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2671153.png)
![N-(2,4-difluorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2671154.png)

![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2671156.png)

